molecular formula C11H17BrO B6255061 3-(bromomethyl)adamantan-1-ol CAS No. 27011-61-6

3-(bromomethyl)adamantan-1-ol

Cat. No.: B6255061
CAS No.: 27011-61-6
M. Wt: 245.2
InChI Key:
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Description

3-(Bromomethyl)adamantan-1-ol: is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a bromomethyl group attached to the adamantane framework, which is known for its rigidity and stability. The presence of the hydroxyl group at the 1-position adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(bromomethyl)adamantan-1-ol typically involves the bromination of adamantan-1-ol. One common method includes the reaction of adamantan-1-ol with bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods:

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Scientific Research Applications

Chemistry:

3-(Bromomethyl)adamantan-1-ol is used as a building block in organic synthesis. Its rigid structure and functional groups make it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine:

Its derivatives have been studied for their antiviral and antibacterial properties .

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)adamantan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Uniqueness:

3-(Bromomethyl)adamantan-1-ol stands out due to its combination of a reactive bromomethyl group and a hydroxyl group. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

27011-61-6

Molecular Formula

C11H17BrO

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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